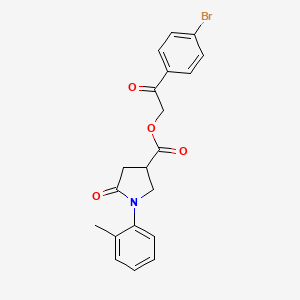
2-(4-bromophenyl)-2-oxoethyl 1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-2-oxoethyl 1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications. This compound is also known as Bromo-Ketone and has a molecular formula of C22H20BrNO4.
作用機序
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of diseases. This compound has been shown to have potent anti-inflammatory and anti-tumor activity in preclinical studies.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-2-oxoethyl 1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to have a wide range of biochemical and physiological effects in preclinical studies. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of diseases, including cancer and inflammation. Additionally, it has been shown to have potent antioxidant activity, which may help to protect against oxidative stress and cellular damage.
実験室実験の利点と制限
One of the primary advantages of using 2-(4-bromophenyl)-2-oxoethyl 1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its potent anti-inflammatory and anti-tumor activity. This compound has been shown to be highly effective in preclinical studies, making it a promising candidate for further research and development. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are many potential future directions for research on 2-(4-bromophenyl)-2-oxoethyl 1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One potential direction is to further investigate its potential use as a drug candidate for the treatment of various diseases, including cancer and inflammation. Additionally, further research is needed to better understand the mechanism of action of this compound and to identify potential targets for its activity. Finally, future research may also focus on developing more efficient synthesis methods for this compound, which may help to improve its availability and reduce its cost.
合成法
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a multi-step process that involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of piperidine to form 2-(4-bromophenyl)-2-oxoethyl-3-pyrrolidinecarboxylate. This intermediate compound is then reacted with 2-methylbenzoyl chloride in the presence of triethylamine to form the final product.
科学的研究の応用
2-(4-bromophenyl)-2-oxoethyl 1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been extensively studied for its potential use in various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and inflammation.
特性
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c1-13-4-2-3-5-17(13)22-11-15(10-19(22)24)20(25)26-12-18(23)14-6-8-16(21)9-7-14/h2-9,15H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVORKLTZAMXMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

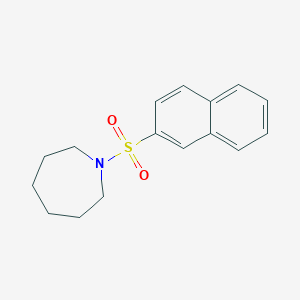
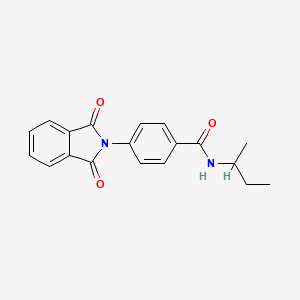

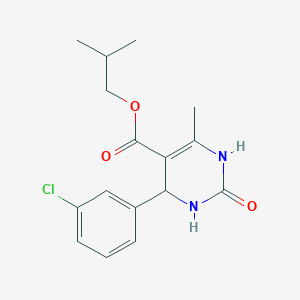
![2-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1H-1,2,3-triazol-1-yl]-N,N-diethylacetamide](/img/structure/B5195311.png)
![5-cyano-4-(2-furyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]thio}-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5195325.png)
![1,1'-(1,4-piperazinediyl)bis[3-(cyclohexylamino)-2-propanol]](/img/structure/B5195326.png)
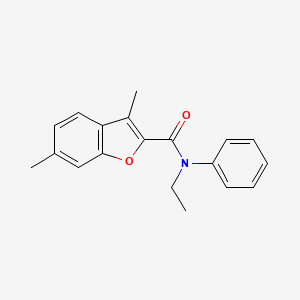
![(2S)-2-isopropyl-1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-methylpiperazine](/img/structure/B5195353.png)
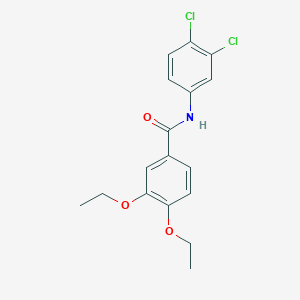
![2,4-dichloro-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5195358.png)
![N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea](/img/structure/B5195359.png)
![8-methyl-8-pentyltetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B5195364.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5195373.png)